Ethyl 4-({[6-oxo-2-(4-phenylpiperazin-1-yl)-3,4,5,6-tetrahydropyrimidin-4-yl]carbonyl}amino)benzoate
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Overview
Description
Ethyl 4-({[6-oxo-2-(4-phenylpiperazin-1-yl)-3,4,5,6-tetrahydropyrimidin-4-yl]carbonyl}amino)benzoate is a complex organic compound that features a combination of piperazine and pyrimidine moieties. This compound is of interest due to its potential pharmacological properties, particularly in the fields of neuroprotection and anti-inflammatory activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[6-oxo-2-(4-phenylpiperazin-1-yl)-3,4,5,6-tetrahydropyrimidin-4-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common method involves the reaction of substituted aldehydes with ethyl acetoacetate and urea in the presence of concentrated hydrochloric acid, followed by refluxing in ethanol . This process yields the tetrahydropyrimidine core, which is then further functionalized with piperazine and benzoate groups.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[6-oxo-2-(4-phenylpiperazin-1-yl)-3,4,5,6-tetrahydropyrimidin-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Substitution: Nucleophilic substitution reactions can introduce new substituents onto the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Ethyl 4-({[6-oxo-2-(4-phenylpiperazin-1-yl)-3,4,5,6-tetrahydropyrimidin-4-yl]carbonyl}amino)benzoate has several scientific research applications:
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-({[6-oxo-2-(4-phenylpiperazin-1-yl)-3,4,5,6-tetrahydropyrimidin-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to decreased apoptosis and inflammation . These effects are mediated through its binding to key proteins involved in these pathways, such as ATF4 and NF-kB .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2-(4-benzhydrylpiperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamido)benzoate
- 3-(4-Ethylphenyl)-2,4-dioxo-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-7-carbonitrile
Uniqueness
Ethyl 4-({[6-oxo-2-(4-phenylpiperazin-1-yl)-3,4,5,6-tetrahydropyrimidin-4-yl]carbonyl}amino)benzoate stands out due to its specific combination of piperazine and pyrimidine moieties, which confer unique pharmacological properties. Its ability to modulate multiple pathways involved in inflammation and neuroprotection makes it a promising candidate for further research and development.
Properties
Molecular Formula |
C24H27N5O4 |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
ethyl 4-[[6-oxo-2-(4-phenylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C24H27N5O4/c1-2-33-23(32)17-8-10-18(11-9-17)25-22(31)20-16-21(30)27-24(26-20)29-14-12-28(13-15-29)19-6-4-3-5-7-19/h3-11,20H,2,12-16H2,1H3,(H,25,31)(H,26,27,30) |
InChI Key |
PSWZIPVVEBMRAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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